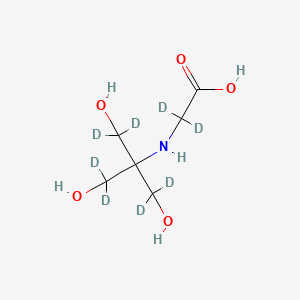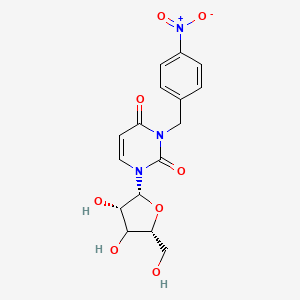
L-2-Aminobutyric Acid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-Aminobutyric Acid-d6 is an isotope-labeled analog of L-2-Aminobutyric Acid, which is a non-proteinogenic alpha-amino acid. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications. It plays a significant role as a receptor antagonist and is involved in metabolic processes as a human metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-2-Aminobutyric Acid-d6 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common approach involves the ammonolysis of alpha-halogen acid, reduction reactions, ammoniation hydrolysis reactions, and butanone acid reduction . Another method includes the use of L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation and enzyme catalysis. For example, Escherichia coli strains can be genetically engineered to produce L-2-Aminobutyric Acid through metabolic engineering approaches . This method offers a more environmentally friendly and efficient production process suitable for large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: L-2-Aminobutyric Acid-d6 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
L-2-Aminobutyric Acid-d6 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-2-Aminobutyric Acid-d6 involves its role as a receptor antagonist. It interacts with specific molecular targets, such as receptors or enzymes, to inhibit their activity. This interaction can modulate various biochemical pathways and physiological processes, leading to its effects in metabolic processes and therapeutic applications .
Comparaison Avec Des Composés Similaires
- L-Homoalanine-d6
- (+)-2-Aminobutanoic Acid-d6
- (S)-2-Aminobutanoic Acid-d6
Comparison: L-2-Aminobutyric Acid-d6 is unique due to its specific isotopic labeling with deuterium atoms, which distinguishes it from other similar compounds. This labeling enhances its utility in research applications, particularly in studies involving metabolic pathways and receptor interactions. The presence of deuterium atoms can also influence the compound’s stability and reactivity, making it a valuable tool in various scientific investigations .
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
109.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3,2D2,3D |
Clé InChI |
QWCKQJZIFLGMSD-MADGHGEDSA-N |
SMILES isomérique |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])[2H])N |
SMILES canonique |
CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)










